molecular formula C19H21N3O3S B11187196 [10-(2-Dimethylamino-acetyl)-10H-phenothiazin-2-yl]-carbamic acid ethyl ester

[10-(2-Dimethylamino-acetyl)-10H-phenothiazin-2-yl]-carbamic acid ethyl ester

Cat. No.: B11187196
M. Wt: 371.5 g/mol
InChI Key: LGWVIIQGKLLMKO-UHFFFAOYSA-N
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Description

[10-(2-Dimethylamino-acetyl)-10H-phenothiazin-2-yl]-carbamic acid ethyl ester is a complex organic compound with a unique structure that combines phenothiazine and carbamate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [10-(2-Dimethylamino-acetyl)-10H-phenothiazin-2-yl]-carbamic acid ethyl ester typically involves multiple steps, starting with the preparation of the phenothiazine core. This is followed by the introduction of the dimethylamino-acetyl group and the carbamic acid ethyl ester moiety. Common reagents used in these reactions include dimethylamine, acetic anhydride, and ethyl chloroformate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[10-(2-Dimethylamino-acetyl)-10H-phenothiazin-2-yl]-carbamic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

[10-(2-Dimethylamino-acetyl)-10H-phenothiazin-2-yl]-carbamic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [10-(2-Dimethylamino-acetyl)-10H-phenothiazin-2-yl]-carbamic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups but different applications.

    Phenothiazine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

What sets [10-(2-Dimethylamino-acetyl)-10H-phenothiazin-2-yl]-carbamic acid ethyl ester apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it an important subject of study in both academic and industrial settings.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl N-[10-[2-(dimethylamino)acetyl]phenothiazin-2-yl]carbamate

InChI

InChI=1S/C19H21N3O3S/c1-4-25-19(24)20-13-9-10-17-15(11-13)22(18(23)12-21(2)3)14-7-5-6-8-16(14)26-17/h5-11H,4,12H2,1-3H3,(H,20,24)

InChI Key

LGWVIIQGKLLMKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CN(C)C

Origin of Product

United States

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